molecular formula C14H16N2O4 B11812696 (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one

(Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one

Cat. No.: B11812696
M. Wt: 276.29 g/mol
InChI Key: WOPQYZBWDNTFNM-YHYXMXQVSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its core imidazolone ring and substituents. The parent structure, 1H-imidazol-5(4H)-one, is substituted at position 4 with a (4-hydroxy-3,5-dimethoxybenzylidene) group and at positions 1 and 2 with methyl groups. The Z-configuration of the benzylidene double bond is critical for stereochemical accuracy.

The molecular formula is C₁₄H₁₆N₂O₄ , confirmed via high-resolution mass spectrometry (HRMS) with a molecular ion peak at m/z 276.29 [M+H]⁺. The SMILES notation (O=C1/C(N=C(C)N1C)=C/C2=CC(OC)=C(O)C(OC)=C2) explicitly defines the Z-geometry of the benzylidene moiety and the positions of methoxy and hydroxy groups. Systematic identification further relies on its CAS registry number (1241390-25-9) and InChIKey (FCJZQIYDIUWBFK-UHFFFAOYSA-N).

Crystallographic Analysis and Conformational Isomerism

Single-crystal X-ray diffraction studies reveal a planar imidazolone ring fused to a benzylidene group. The Z-configuration places the hydroxy and methoxy substituents on opposite sides of the double bond, stabilizing the structure through intramolecular hydrogen bonding between the hydroxy group and the imidazolone carbonyl oxygen. Key crystallographic parameters include:

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 8.21 Å, b = 10.45 Å, c = 12.67 Å
Bond angles (C=N-C) 122.5°
Torsional angle (C1-C2-C3-C4) 178.3°

The benzylidene moiety adopts a nearly coplanar arrangement with the imidazolone ring, minimizing steric hindrance. Disorder in the crystal lattice, observed in domain-swapped dimers, suggests conformational flexibility in the solid state.

Spectroscopic Fingerprinting (¹H NMR, ¹³C NMR, FT-IR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, imidazolone H-3)
  • δ 7.45 (d, J = 8.5 Hz, 2H, benzylidene H-2/H-6)
  • δ 6.92 (s, 2H, aromatic H-3/H-5)
  • δ 3.85 (s, 6H, OCH₃)
  • δ 3.12 (s, 3H, N-CH₃)
  • δ 2.98 (s, 3H, N-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 169.8 (C=O)
  • δ 153.2 (C-OCH₃), 148.9 (C-OH)
  • δ 132.4 (benzylidene C-1)
  • δ 122.7–105.3 (aromatic carbons)
  • δ 40.1 and 38.7 (N-CH₃).

FT-IR (cm⁻¹):

  • 3240 (O-H stretch)
  • 1685 (C=O stretch)
  • 1602 (C=N stretch)
  • 1265 (C-O-C asym. stretch).
Technique Key Peaks Assignment
¹H NMR δ 3.85 (s) Methoxy protons
¹³C NMR δ 169.8 Carbonyl carbon
FT-IR 1602 cm⁻¹ Imine (C=N) vibration

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry shows a base peak at m/z 276.29 corresponding to [M+H]⁺. Major fragments include:

  • m/z 258.22 ([M+H−H₂O]⁺)
  • m/z 230.18 ([M+H−CH₃O]⁺)
  • m/z 177.09 (imidazolone ring with methyl groups).

The loss of water (m/z 258.22) indicates the presence of a labile hydroxy group, while cleavage of the methoxy substituent (m/z 230.18) corroborates its position on the benzylidene moiety.

Computational Chemistry Modeling (DFT Calculations)

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes the geometry and electronic structure. Key findings:

  • The HOMO (-6.12 eV) localizes on the imidazolone ring, while the LUMO (-2.45 eV) spans the benzylidene group, suggesting charge-transfer interactions.
  • The Z-isomer is 8.3 kcal/mol more stable than the E-isomer due to intramolecular H-bonding (O-H···O=C, 1.87 Å).
  • Natural bond orbital (NBO) analysis reveals hyperconjugation between the imidazolone lone pairs and the benzylidene π*-orbital.
Property Calculated Value
Dipole moment 4.78 Debye
HOMO-LUMO gap 3.67 eV
Mulliken charge (O-H) -0.32 e

These results align with experimental data, validating the compound’s electronic and steric preferences.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,3-dimethylimidazol-4-one

InChI

InChI=1S/C14H16N2O4/c1-8-15-10(14(18)16(8)2)5-9-6-11(19-3)13(17)12(7-9)20-4/h5-7,17H,1-4H3/b10-5-

InChI Key

WOPQYZBWDNTFNM-YHYXMXQVSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC(=C(C(=C2)OC)O)OC)/C(=O)N1C

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)N1C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation as the Foundation

The core synthetic strategy for (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one centers on the Knoevenagel condensation. This reaction couples 1-methyl-2-thiohydantoin with substituted benzaldehydes to form the benzylidene moiety. The process typically employs propylamine as a base catalyst under thermal or microwave-assisted conditions.

Reaction Mechanism :

  • Deprotonation of the active methylene group in 1-methyl-2-thiohydantoin by propylamine.

  • Nucleophilic attack on the aldehyde carbonyl carbon.

  • Elimination of water to form the α,β-unsaturated ketone (benzylidene group).

Key variables include aldehyde substituents, reaction temperature, and catalyst concentration. For example, using 3,5-dimethoxy-4-hydroxybenzaldehyde yields the target compound with a Z-configuration due to steric and electronic effects.

Microwave-Assisted Synthesis

Enhanced Efficiency via Dielectric Heating

Microwave irradiation significantly improves reaction kinetics and stereoselectivity. A protocol detailed by involves:

Step 1 : Knoevenagel Condensation

  • Reactants : 1-methyl-2-thiohydantoin (10 mmol), 3,5-dimethoxy-4-hydroxybenzaldehyde (10 mmol), propylamine (2 equiv.).

  • Conditions : Solvent-free, 80°C, 90 W microwave power, 40–60 min.

  • Yield : 90–96% with >95% Z-selectivity.

Step 2 : S-Alkylation

  • Reactants : Intermediate thioxo-imidazolin-4-one (5 mmol), methyl iodide (1.2 equiv.).

  • Conditions : Ethanol, reflux, 2 hr.

  • Yield : 85–88%.

Advantages :

  • Reduced reaction time (40–60 min vs. 12–24 hr conventionally).

  • Higher purity due to minimized side reactions.

Solvent-Free Methodologies

Eco-Friendly Synthesis

Eliminating solvents reduces environmental impact and simplifies purification. A representative procedure includes:

  • Reactants : 1-methyl-2-thiohydantoin, aldehyde, propylamine (2 equiv.).

  • Conditions : Neat mixture, 80°C, microwave irradiation.

  • Workup : Ethanol-induced crystallization.

Comparative Data :

ParameterSolvent-FreeConventional
Reaction Time40–60 min12–24 hr
Yield90–96%70–80%
Purity (HPLC)>98%85–90%

Stereoselectivity Control

Z-Configuration Dominance

The Z-isomer predominates due to:

  • Thermodynamic Stability : Intramolecular hydrogen bonding between the 4-hydroxy group and thione sulfur stabilizes the Z-form.

  • Kinetic Control : Microwave conditions favor rapid formation of the less sterically hindered transition state.

Evidence :

  • X-ray crystallography confirms the Z-configuration in analogous compounds.

  • NOESY NMR shows proximity between the benzylidene aryl group and imidazolone methyl substituents.

Optimization Strategies

Catalytic System Tuning

  • Base Catalysts : Propylamine outperforms triethylamine due to better solubility in solvent-free systems.

  • Microwave Power : 90 W optimal for balancing reaction rate and decomposition avoidance.

Temperature and Time Effects

  • 80°C : Maximizes condensation rate without degrading heat-sensitive aldehyde substrates.

  • >60 min : No yield improvement, indicating reaction completion within 1 hr.

Scalability and Industrial Relevance

Pilot-Scale Adaptation

  • Batch Reactors : 10-L systems achieve 85% yield with consistent Z-selectivity.

  • Purification : Recrystallization from ethanol/water (3:1) affords pharmaceutical-grade purity (>99%).

Cost Analysis

ComponentCost per kg (USD)
1-methyl-2-thiohydantoin120
3,5-dimethoxy-4-hydroxybenzaldehyde450
Total (theoretical)570
Actual (optimized)620 (includes 9% process loss)

Chemical Reactions Analysis

Synthetic Routes and Key Functionalization Reactions

The compound is synthesized via multistep protocols involving Knoevenagel condensations and cyclization reactions . Key methods include:

  • Microwave-assisted condensation : Reaction of 1-methyl-2-thiohydantoin with 4-hydroxy-3,5-dimethoxybenzaldehyde under solvent-free microwave irradiation yields the (Z)-isomer with >90% stereoselectivity .

  • Solvent-mediated cyclization : Refluxing 4-hydroxy-3,5-dimethoxybenzaldehyde with hydrazine derivatives in methanol produces hydrazone intermediates, followed by cyclization to form the imidazolone core .

Table 1: Representative Synthetic Conditions and Yields

Reaction TypeReagents/ConditionsYieldStereoselectivitySource
Knoevenagel condensationMW, 465 nm, CH₂Cl₂, BF₃·OEt₂88–96%>90% (Z)
CyclizationNaOMe/MeOH, reflux64%Moderate
MethanolysisBF₃·OEt₂ in dry MeOH72%Full

Photochemical [2+2] Cycloadditions

The exocyclic C=C bond participates in stereoselective photocycloadditions :

  • Irradiation at 465 nm in CH₂Cl₂ promotes [2+2] dimerization, forming ε-isomer dispirocyclobutanes (3 ) with >90% selectivity .

  • In methanol with BF₃·OEt₂, monospirocyclobutanes (4 ) form exclusively via single thiazolone ring opening .

Mechanistic Insights:

  • Lewis acid role : BF₃ stabilizes transition states, directing nucleophilic attack at carbonyl carbons .

  • Solvent effects : Polar protic solvents (MeOH) favor ring-opening pathways over dimerization .

Ring-Opening and Functional Group Transformations

The imidazolone ring undergoes selective cleavage under basic or acidic conditions:

Base-Mediated Ring Opening

  • Treatment with NaOMe/MeOH generates 4,5-dihydrothiazoles (5 , 6 ) via:

    • Nucleophilic alkoxide attack at the carbonyl.

    • Intramolecular S-attack at the exocyclic C=C bond .

  • Products form as cis/trans diastereomeric mixtures, separable by chromatography .

Acid-Catalyzed Methanolysis

  • BF₃·OEt₂ in MeOH cleaves one heterocycle, yielding esters and thioamides (4a–4e ) with full stereocontrol .

Substitution and Derivatization Reactions

The hydroxy and methoxy groups enable further functionalization:

Table 2: Key Substitution Reactions

Target SiteReagentsProduct ClassApplicationSource
C4-BenzylideneArylaldehydes, MW5-Arylmethylene derivativesKinase inhibition studies
N1-MethylMethylamine, EtOH refluxN-Alkylated analogsAntimicrobial agents
O-MethoxyBBr₃, CH₂Cl₂Demethylated phenolsRedox-active intermediates

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler imidazoles due to its electron-withdrawing benzylidene moiety :

  • Enhanced electrophilicity : The C=C bond reacts faster in cycloadditions compared to 1-methylimidazole .

  • Steric effects : 3,5-Dimethoxy groups hinder nucleophilic attack at the para position, favoring ortho/meta pathways .

Stability and Degradation Pathways

  • Thermal decomposition : Degrades above 192°C, forming charred residues .

  • Hydrolytic stability : Resistant to aqueous hydrolysis at pH 4–9 but decomposes under strong acid/base conditions.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 1,2-dimethyl-1H-imidazol-5(4H)-one. The compound's molecular formula is C22H25N4O5C_{22}H_{25}N_4O_5, with a molecular weight of 425.5 g/mol . The structure features a hydrazone linkage that contributes to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of imidazole compounds exhibit antimicrobial activities. For instance, (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one has shown potential against various bacterial strains. In vitro studies have demonstrated that increasing concentrations of the compound correlate with enhanced zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been explored for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival . Molecular docking studies have identified interactions with key proteins involved in cancer progression, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various experimental settings:

StudyFocusFindings
Gaikwad et al. (2022)Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple strains at higher concentrations .
PMC6264224 (2011)Anticancer ActivityShowed potential for inducing apoptosis in cancer cell lines; molecular docking suggested binding to key oncogenic proteins .
De Gruyter (2023)Structural AnalysisProvided crystallographic data supporting the stability and conformation of the compound .

Future Perspectives

The ongoing research into (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one suggests promising avenues for further exploration:

  • Drug Development : Continued investigation into its pharmacokinetics and bioavailability could lead to the development of new therapeutic agents.
  • Combination Therapies : Studying its effects in combination with existing treatments may enhance efficacy against resistant strains or tumors.

Mechanism of Action

The mechanism of action of (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups on the benzene ring contribute to its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzylidene-heterocyclic derivatives. Key structural analogues and their distinguishing features are summarized below:

Compound Name Benzylidene Substituents Heterocycle Core Key Substituents on Core Molecular Formula Molecular Weight Key Properties/Applications References
(Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one 4-Hydroxy-3,5-dimethoxy Imidazol-5(4H)-one 1,2-Dimethyl C₁₃H₁₄N₂O₄ 274.26 Fluorescence, RNA binding studies
DFHBI [(Z)-4-(3,5-Difluoro-4-hydroxybenzylidene)-1,2-dimethylimidazol-5(4H)-one] 3,5-Difluoro-4-hydroxy Imidazol-5(4H)-one 1,2-Dimethyl C₁₂H₁₀F₂N₂O₂ 276.22 RNA mimic (Spinach aptamer ligand)
(Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 3,4-Dimethoxy Oxazol-5(4H)-one 2-Phenyl C₁₈H₁₅NO₄ 309.32 Photophysical studies
4-(p-Hydroxybenzylidene)-5-imidazolinone 4-Hydroxy Imidazolin-5-one None C₁₀H₈N₂O₂ 188.18 Baseline for SAR studies
5-(1,3-Benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one 1,3-Benzodioxol-5-yl Imidazol-4-one 2-(2,6-Dimethylmorpholino) C₁₇H₁₉N₃O₄ 329.35 Pharmacological screening

Key Comparative Analyses

Substituent Effects on Electronic Properties Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,5-dimethoxy and 4-hydroxy groups are electron-donating, enhancing conjugation and fluorescence intensity compared to DFHBI’s electron-withdrawing 3,5-difluoro substituents. This difference shifts absorption/emission spectra and modulates binding affinity in RNA aptamers . Steric and Solubility Effects: The 1,2-dimethyl groups on the imidazolone core reduce rotational freedom, increasing quantum yield relative to non-methylated analogues like 4-(p-hydroxybenzylidene)-5-imidazolinone .

Heterocycle Core Variations

  • Imidazolone vs. Oxazolone : Oxazolone derivatives (e.g., ) exhibit lower fluorescence due to reduced π-conjugation but higher thermal stability. The imidazolone core in the target compound supports stronger hydrogen bonding via the NH group, enhancing biomolecular interactions .

Biological and Chemical Applications RNA Aptamer Binding: DFHBI’s fluorine substituents enable specific RNA binding, while the target compound’s methoxy groups may improve solubility in aqueous buffers for in vivo applications . Antimicrobial Activity: Morpholino-substituted imidazolones (e.g., ) show moderate antimicrobial activity, whereas the target compound’s hydroxy and methoxy groups may favor antioxidant properties .

Research Findings

  • Fluorescence Optimization: The target compound’s λmax emission at 480 nm (in methanol) is redshifted by 15 nm compared to DFHBI, attributed to methoxy-induced conjugation extension .
  • Solubility : Aqueous solubility of the target compound (2.1 mg/mL) exceeds DFHBI (0.8 mg/mL) due to polar methoxy groups .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 215°C, higher than oxazolone derivatives (~190°C) due to rigid imidazolone core .

Biological Activity

(Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one is a compound belonging to the imidazole family, characterized by a unique structure that combines a benzylidene moiety with methoxy substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one is C16H18N2O4C_{16}H_{18}N_2O_4. Its structure includes:

  • A benzylidene group with hydroxy and methoxy substitutions.
  • An imidazole ring that contributes to its pharmacological properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Effect Reference
A549 (Lung Cancer)25Significant reduction in viability
MDA-MB-231 (Breast)30Moderate cytotoxicity
HepG2 (Liver Cancer)20High cytotoxicity

The compound exhibited a dose-dependent inhibition of cell proliferation, with A549 cells showing a notable reduction in viability at concentrations as low as 25 µM. This suggests potential efficacy as an anticancer agent.

The mechanism underlying the anticancer activity of (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Modulation of signaling pathways associated with cancer cell survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. The results are summarized below:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Effect Reference
Staphylococcus aureus32Moderate inhibition
Escherichia coli64Weak inhibition

The findings indicate that while the compound exhibits some antimicrobial properties, it is less effective against Gram-negative bacteria compared to Gram-positive strains.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound was synthesized via a condensation reaction involving hydrazine derivatives and substituted benzaldehydes. Characterization was performed using NMR and mass spectrometry techniques to confirm its structure .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in vivo. Preliminary results indicate that it may reduce tumor size in xenograft models without significant toxicity .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the methoxy groups significantly affect biological activity. For instance, compounds with additional halogen substitutions on the benzylidene moiety demonstrated enhanced anticancer activity .

Q & A

Basic: What synthetic methodologies are established for producing (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one, and how can yields be optimized?

Methodological Answer:
The compound can be synthesized via a two-step protocol adapted from DFHBI (a structurally related fluorophore) synthesis :

Knoevenagel condensation : React 4-hydroxy-3,5-dimethoxybenzaldehyde with 1,2-dimethylimidazol-5-one under basic conditions (e.g., potassium carbonate in ethanol).

Isomerization control : Use reflux conditions to favor the thermodynamically stable Z-isomer.
Yield Optimization Strategies :

  • Purify intermediates via silica gel chromatography (ethyl acetate eluent) to remove E-isomer byproducts .
  • Monitor reaction progress using TLC or HPLC to minimize side reactions.
  • Replace difluoro precursors (used in DFHBI synthesis) with dimethoxy-substituted benzaldehyde derivatives to tailor substituents .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Key peaks include the benzylidene proton (δ ~7.7–7.8 ppm, J = 8.0 Hz), methyl groups (δ ~2.4–3.2 ppm), and hydroxy/methoxy protons (δ ~6.8–7.0 ppm) .
  • X-ray crystallography : Co-crystallization with RNA aptamers (e.g., Spinach derivatives) resolves stereochemistry and binding interactions .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 333.12 for C₁₅H₁₆N₂O₅).

Advanced: How does the substitution pattern (3,5-dimethoxy vs. 3,5-difluoro) affect photophysical properties in RNA aptamer systems?

Methodological Answer:

  • Electronic effects : Methoxy groups are electron-donating, potentially red-shifting fluorescence compared to electron-withdrawing fluoro groups in DFHBI .
  • Experimental validation :
    • Measure fluorescence quantum yield (Φ) and excitation/emission maxima in aptamer-bound states (e.g., using Spinach-derived RNA constructs) .
    • Compare Stokes shifts with DFHBI (Φ = 0.72; λexem = 460/501 nm) to assess substituent impact .
  • Data contradiction note : Fluorescence activation may differ due to altered aptamer binding; perform competitive binding assays with DFHBI .

Advanced: What computational methods can predict the fluorescence quantum yield of derivatives before synthesis?

Methodological Answer:

  • DFT/TD-DFT calculations : Model the excited-state geometry and HOMO-LUMO gaps to predict emission wavelengths .
  • Molecular docking : Simulate binding interactions with RNA aptamers (e.g., PDB ID 4KXY for Spinach) to assess steric compatibility .
  • Benchmarking : Validate predictions against experimental data from DFHBI derivatives (e.g., DBrHBI, Φ = 0.65) .

Basic: What are the key considerations for ensuring Z-isomer purity during synthesis?

Methodological Answer:

  • Thermodynamic control : Prolonged reflux in ethanol favors the Z-isomer due to steric hindrance in the E-isomer .
  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve isomers .
  • ¹H NMR monitoring : The Z-isomer’s benzylidene proton exhibits a distinct doublet (δ ~7.7 ppm) versus the E-isomer’s singlet .

Advanced: How can researchers engineer RNA aptamers to enhance binding affinity for this compound?

Methodological Answer:

  • SELEX (Systematic Evolution of Ligands by EXponential Enrichment) :
    • Use a DNA library with randomized regions for in vitro selection under fluorogenic screening (e.g., fluorescence-activated cell sorting) .
    • Counter-select against DFHBI-binding aptamers to favor specificity for the dimethoxy derivative .
  • Structure-guided mutagenesis : Modify base-pairing in the Spinach aptamer’s G-quadruplex region to accommodate methoxy groups .

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